molecular formula C11H14O B156738 2,2-Dimethylchroman CAS No. 1198-96-5

2,2-Dimethylchroman

Cat. No.: B156738
CAS No.: 1198-96-5
M. Wt: 162.23 g/mol
InChI Key: MITIYLBEZOKYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylchroman (CAS 1198-96-5) is a benzopyran-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Recent research has utilized the this compound structure to create stereochemically flexible and constrained analogs of Tamoxifen, which have demonstrated significant antiproliferative activity against both estrogen receptor-positive (ER+, MCF-7) and negative (ER-, MDA MB-231) breast cancer cell lines, with activity through the induction of apoptosis . In the field of metabolic disease, 4-phenylureido-substituted this compound analogs have been designed as inhibitors of glucose-sensitive insulin secretion, acting as potassium channel openers and calcium entry blockers . The this compound structure is also recognized as a privileged scaffold in cheminformatic studies aimed at identifying substructures for anti-sickling agents . Furthermore, derivatives of this core structure have been investigated for potential use in treating asthma . Our product is provided as a high-purity compound for research purposes. Store in a sealed container under dry conditions at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITIYLBEZOKYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152598
Record name 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-96-5
Record name 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylchroman
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Cyclization

The cyclization of propargyl ethers represents a foundational route to 2,2-dimethylchroman. For instance, 4-trifluoroacetylphenol reacts with 3-chloro-3-methylbut-1-yne under basic conditions (NaOH, benzyltrimethylammonium hydroxide) to form 2,2-dimethyl-6-trifluoroacetylchromene. Subsequent reflux in 1,2-dichlorobenzene induces cyclization, yielding the chromane framework. This method, however, requires stringent temperature control (155°C for 15 hours) and purification via silica gel chromatography, achieving moderate yields (~70%).

Acid-Catalyzed Dehydration

Acid-mediated dehydration of diol intermediates offers a complementary pathway. For example, 7-methoxy-2,2-dimethylchroman-4-one undergoes acetoxylation with lead tetra-acetate, followed by metal hydride reduction to yield a 3,4-diol mixture. Sulfuric acid catalysis dehydrates this mixture into 7-methoxy-2,2-dimethylchroman-3-one, albeit with instability issues necessitating immediate ethoxycarbonylation. Adjusting reducing agents (e.g., NaBH4 vs. LiAlH4) modulates the cis/trans diol ratio from 1:1 to 5:1, demonstrating the method’s flexibility.

Epoxide Ring-Opening Strategies

Hydrazine-Mediated Ring Opening

2,2-Dimethyl-3,4-epoxychroman reacts with hydrazine to form pyrazolidinone derivatives, which oxidize to stable pyrazolinones. This two-step process, while effective for introducing nitrogen heterocycles, complicates isolation of the parent chromane. Yields for the pyrazolinone intermediate reach 85%, but the method’s applicability to unfunctionalized this compound remains limited.

Nucleophilic Substitution with Hydroxypyridines

Epoxide ring-opening with heterocyclic nucleophiles, such as 2-hydroxypyridine, enables functionalization at C4. Refluxing 6-cyano-2,2-dimethyl-3,4-epoxychromane with 2-hydroxypyridine in dioxane (benzyltrimethylammonium hydroxide catalyst) produces trans-6-cyano-4-(1,2-dihydro-2-oxopyrid-1-yl)-2,2-dimethylchroman-3-ol in 90% yield. Stereochemical integrity is preserved, with X-ray diffraction confirming the trans configuration.

Phosphorylation and Cross-Coupling Reactions

Nickel-Catalyzed Phosphorylation

A patent-derived method involves nickel-catalyzed phosphorylation of 6-bromo-2,2-dimethyl-2H-chromene with triethyl phosphite at 180°C, yielding 6-diethylphosphono-2,2-dimethyl-2H-chromene. Subsequent bromination (N-bromosuccinimide) and hydrolysis afford trans-3-bromo-6-diethylphosphono-2,2-dimethylchroman-4-ol, a versatile intermediate for Suzuki-Miyaura cross-coupling.

Reaction StepConditionsYield (%)
Nickel-catalyzed phosphorylation180°C, 24 hours72
BrominationNBS, DMSO, H2O, 20°C68
HydrolysisAcetone reflux, 5 hours85

Palladium-Mediated Carbonylation

Ethoxycarbonylation of this compound-3-one using ethyl chloroformate and DMAP catalyst introduces ester functionalities at C4. This method, while high-yielding (80–90%), requires anhydrous conditions and inert atmospheres to prevent ketone degradation.

Asymmetric Synthesis via Sharpless Dihydroxylation

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation of 2,2-dimethyl-2H-chromene derivatives installs vicinal diols with enantiomeric excess (ee) >90%. For instance, AD-mix-β catalyzes the dihydroxylation of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, yielding cis-diols that undergo Mitsunobu or Steglich esterification to produce all four stereoisomers of 2,2-dimethyl-3-hydroxy-4-angeloyloxy-6-acetylchromane.

Mitsunobu vs. Steglich Esterification

Mitsunobu conditions (PPh3, DIAD) invert configuration at C4, whereas Steglich conditions (DCC, DMAP) retain stereochemistry. This dichotomy enables precise stereocontrol:

Esterification MethodReagentsStereochemical OutcomeYield (%)
MitsunobuPPh3, DIADC4 inversion75
SteglichDCC, DMAPC4 retention82

Alternative Approaches and Emerging Techniques

Photochemical Cyclization

UV irradiation of ortho-allylphenol derivatives induces [2+2] cycloaddition, forming the chromane ring. While nascent, this method avoids harsh reagents but suffers from low yields (30–40%) and competing side reactions.

Biocatalytic Synthesis

Recent studies explore lipase-catalyzed kinetic resolutions of racemic chromanols, achieving ee values up to 98%. Immobilized Candida antarctica lipase B (CAL-B) in ionic liquids enhances enantioselectivity, though industrial scalability remains challenging .

Chemical Reactions Analysis

2,2-Dimethylchroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group modifications.

Major Products Formed:

    Oxidation: Chromanones and chromones.

    Reduction: Chromans.

    Substitution: Substituted chromans with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents
Recent studies have highlighted the potential of 2,2-dimethylchroman derivatives as anti-breast cancer agents. Compounds synthesized based on this scaffold have shown significant antiproliferative activity against estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines, such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 8.5 to 25.0 µM, indicating their effectiveness in inhibiting cancer cell growth through apoptosis induction and cell cycle disruption .

Case Study: Synthesis of Anticancer Agents
A study synthesized several stereochemically flexible this compound derivatives, assessing their interaction with estrogen receptors through in-silico docking experiments. The findings suggested that these compounds could serve as potential therapeutic agents for breast cancer treatment due to their ability to bind effectively to estrogen receptors .

2. Anti-Adipogenic Properties
Another application of this compound derivatives is in the suppression of adipogenic differentiation in human bone marrow-derived mesenchymal stromal cells. Specifically, 6-acetyl-2,2-dimethylchroman-4-one has been isolated from Artemisia princeps and shown to inhibit adipocyte differentiation, which could be beneficial in managing obesity-related conditions .

Case Study: Mechanism of Action
The mechanism by which 6-acetyl-2,2-dimethylchroman-4-one exerts its effects involves the modulation of signaling pathways associated with adipogenesis. This highlights its potential as a therapeutic agent for obesity management and related metabolic disorders .

Chemical Properties and Spectroscopy

NMR Spectroscopy Analysis
The chemical behavior of this compound derivatives has been extensively studied using NMR spectroscopy. Research indicates that substituent effects on the NMR signals of these compounds can be interpreted using the Hammett equation and Lynch correlations. These correlations help understand how different substituents influence the electronic environment of the chroman structure .

Table: NMR Chemical Shifts of this compound Derivatives

Compound Typeδ\delta (ppm)Observations
Methylene group (3-position)~2.70Deshielding effect due to carbonyl and alkoxy groups
Carbonyl groupVariesShift observed from electron-releasing to electron-withdrawing substituents
Methyl groups (2-position)~1.40 - 1.50No significant substituent effect observed

Material Science Applications

3. Polymer Chemistry
In material science, derivatives of this compound are being explored for their potential use in polymer chemistry due to their unique structural properties that can enhance material characteristics such as flexibility and thermal stability.

Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance. This application is particularly relevant in developing advanced materials for industrial use .

Mechanism of Action

The mechanism of action of 2,2-dimethylchroman involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,2-Dimethylchroman can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications.

Biological Activity

2,2-Dimethylchroman, a compound belonging to the chroman family, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a chroman backbone with two methyl groups at the 2-position. Its structural formula can be represented as follows:

C11H14O\text{C}_{11}\text{H}_{14}\text{O}

This compound exhibits unique chemical properties that influence its biological activity.

1. Anti-Obesity Effects

Research indicates that this compound exhibits anti-obesity properties by suppressing adipogenesis (the formation of fat cells). This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

  • Mechanism :
    • Activation of AMPK : The compound stimulates AMPK phosphorylation, leading to reduced expression of adipogenic transcription factors such as PPARγ and C/EBPα.
    • Inhibition of Adipocyte Differentiation : It downregulates signaling pathways associated with adipocyte differentiation, including the p38 MAPK and JNK pathways .

2. Anti-Platelet Aggregation

This compound has been shown to possess significant anti-platelet aggregation activity. This property is relevant for cardiovascular health as it may help in preventing thrombosis.

  • Biochemical Pathways :
    • The compound interacts with arachidonic acid pathways to inhibit platelet aggregation.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound derivatives. Compounds synthesized from this base structure have demonstrated antiproliferative activity against various cancer cell lines.

  • Case Study :
    • A study evaluated several derivatives against estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells. The IC50 values ranged from 8.5 to 25 µM, indicating promising anticancer activity .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-ObesityAMPK activation; inhibition of adipogenic markers
Anti-PlateletInhibition of platelet aggregation via arachidonic acid
AnticancerInduction of apoptosis; antiproliferative effects

Anti-Adipogenic Action

The anti-obesity effects are attributed to the modulation of key signaling pathways involved in fat cell differentiation. The activation of AMPK leads to:

  • Increased fatty acid oxidation.
  • Decreased lipid accumulation in adipocytes.

This suggests that this compound could be a valuable compound in obesity management strategies.

Anticancer Mechanism

The anticancer potential is linked to the ability of certain derivatives to induce apoptosis in cancer cells. This process involves:

  • Disruption of the cell cycle.
  • Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

In silico docking studies have shown that these compounds may bind effectively to estrogen receptors, further enhancing their anticancer profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylchroman
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylchroman

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.